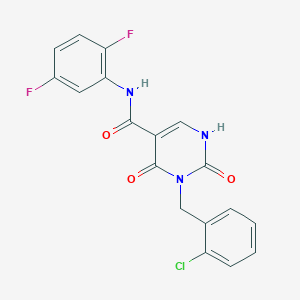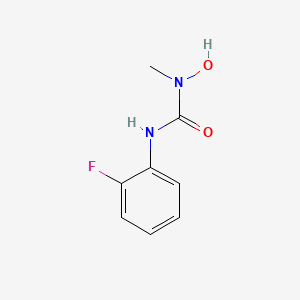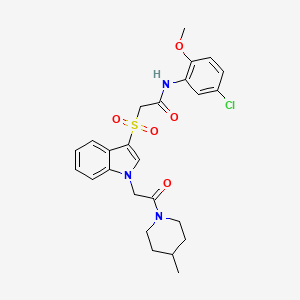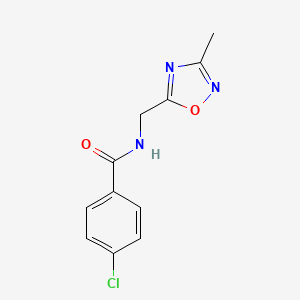
3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21FN6O3S and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Bioactive Sulfonamide and Amide Derivatives
Research has been conducted on the synthesis of sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were synthesized through reactions involving chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride. The synthesized compounds underwent characterization and were screened for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Antibacterial and Antiviral Activities
Studies have also focused on compounds with structures related to the mentioned chemical, investigating their potential as antibacterial and antiviral agents. For instance, oxazolidinones, a class of synthetic antibacterial agents, have shown activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. Within this class, piperazinyl oxazolidinones with a heteroaromatic ring have been identified, showing promising MIC values against selected gram-positive pathogens (Tucker et al., 1998). Another study identified R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine as a potent inhibitor of rhinoviruses, demonstrating the compound's antiviral activity against various rhinovirus serotypes without inhibitory effects on HeLa cell growth (Andries et al., 2005).
Anticancer and Antidiabetic Potentials
Further research into compounds structurally related to "3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine" includes investigations into their antiproliferative effects against human cancer cell lines. A series of new derivatives were synthesized and evaluated for their antiproliferative effect, with some compounds showing promising activity (Mallesha et al., 2012). In the realm of diabetes treatment, triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), demonstrating potential as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-14-21-7-8-26(14)19-6-5-18(22-23-19)24-9-11-25(12-10-24)30(27,28)17-13-15(20)3-4-16(17)29-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFRNKLVCASZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)
![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)


![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)

